molecular formula C23H26N2O3S2 B14919397 ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14919397
M. Wt: 442.6 g/mol
InChI Key: YHDZICAALBNHPU-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes various functional groups such as an ester, an amide, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Phenylsulfanyl Group: This step often involves nucleophilic substitution reactions where a phenylsulfanyl group is introduced to the benzothiophene core.

    Formation of the Acetylamino Group: This can be done through acylation reactions using acetyl chloride or acetic anhydride.

    Formation of the Ester Group: This involves esterification reactions, typically using ethanol and a suitable acid catalyst.

    Formation of the Imino Group: This step involves the condensation of an aldehyde or ketone with a primary amine to form the imine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-(acetylamino)-7-(phenylsulfanyl)-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate: Lacks the imino group.

    Ethyl 2-(acetylamino)-7-(methylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate: Has a methylsulfanyl group instead of a phenylsulfanyl group.

    This compound: Similar structure but with different substituents on the benzothiophene core.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C23H26N2O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

ethyl 2-acetamido-7-phenylsulfanyl-6-(prop-2-enyliminomethyl)-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H26N2O3S2/c1-4-13-24-14-16-11-12-18-19(23(27)28-5-2)22(25-15(3)26)30-21(18)20(16)29-17-9-7-6-8-10-17/h4,6-10,14,19,22H,1,5,11-13H2,2-3H3,(H,25,26)

InChI Key

YHDZICAALBNHPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(SC2=C1CCC(=C2SC3=CC=CC=C3)C=NCC=C)NC(=O)C

Origin of Product

United States

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